molecular formula C18H19N3O B11520754 N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbutanamide CAS No. 305361-69-7

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbutanamide

Cat. No.: B11520754
CAS No.: 305361-69-7
M. Wt: 293.4 g/mol
InChI Key: MXMQGOVISCLRBZ-UHFFFAOYSA-N
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Description

N-[3-(1H-Benzimidazol-2-yl)phenyl]-3-methylbutanamide is a synthetic organic compound featuring a benzimidazole core, a privileged scaffold in medicinal chemistry known for its diverse biological activities . The molecular structure consists of a benzimidazole ring—a fusion of benzene and imidazole—linked to a phenyl substituent and a 3-methylbutanamide chain. This configuration makes it a subject of interest in various pharmaceutical and agrochemical research programs. Benzimidazole derivatives are extensively investigated for their antimicrobial, anthelmintic, and anticancer properties . Some related compounds have demonstrated potent anthelmintic activity, showing effectiveness against parasites like Trichinella spiralis . Furthermore, certain substituted benzimidazoles are known for their antioxidant potential, which can be a valuable secondary action in drug discovery . Researchers utilize this compound as a key intermediate or building block for the synthesis of more complex molecules. Its structure allows for further functionalization, enabling the exploration of structure-activity relationships (SAR) to optimize potency and selectivity for specific biological targets . This product is provided For Research Use Only (RUO) and is not intended for diagnostic or therapeutic applications.

Properties

CAS No.

305361-69-7

Molecular Formula

C18H19N3O

Molecular Weight

293.4 g/mol

IUPAC Name

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbutanamide

InChI

InChI=1S/C18H19N3O/c1-12(2)10-17(22)19-14-7-5-6-13(11-14)18-20-15-8-3-4-9-16(15)21-18/h3-9,11-12H,10H2,1-2H3,(H,19,22)(H,20,21)

InChI Key

MXMQGOVISCLRBZ-UHFFFAOYSA-N

Canonical SMILES

CC(C)CC(=O)NC1=CC=CC(=C1)C2=NC3=CC=CC=C3N2

solubility

32.2 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Benzimidazole Core Synthesis

The benzimidazole moiety is typically synthesized via cyclocondensation of o-phenylenediamine with carboxylic acid derivatives. In a method adapted from WO2013150545A2, 3-nitrobenzoic acid is converted to its acid chloride using thionyl chloride, followed by coupling with ethyl 3-(pyridin-2-ylamino)propanoate to form a nitro intermediate. Reduction of the nitro group is achieved using Fe-acetic acid or Fe-hydrochloric acid, avoiding catalyst poisoning common in catalytic hydrogenation. This step proceeds at 40–75°C in aqueous tetrahydrofuran (THF), yielding ethyl 3-(3-amino-4-(methylamino)-N-(pyridin-2-yl)benzamido)propanoate with >85% purity.

Amide Bond Formation

The final amide bond between the benzimidazole-containing aniline and 3-methylbutanoyl chloride is formed under Schotten-Baumann conditions. As detailed in WO2017191651A1, a mixture of dichloromethane and methanol (1:1 v/v) is used to dissolve the aniline derivative, followed by dropwise addition of the acyl chloride in the presence of triethylamine at 0–5°C. This low-temperature approach minimizes side reactions, achieving yields of 78–82%. Alternative methods from Evitachem employ carbodiimides (e.g., DCC) with HOAt as coupling agents in THF, though this increases costs and necessitates chromatographic purification.

Optimization of Reaction Conditions

Solvent Systems and Temperature Effects

Solvent selection critically impacts reaction efficiency. Polar aprotic solvents like dimethyl sulfoxide (DMSO) enhance solubility of intermediates but may complicate downstream purification. WO2017191651A1 reports that combining dichloromethane with methanol (2:1 v/v) at 20–35°C optimally balances solubility and reaction kinetics for the benzimidazole formation. Conversely, amide coupling benefits from ethereal solvents at 0–5°C to suppress racemization.

Table 1: Solvent Systems and Yields for Key Steps

Reaction StepSolvent SystemTemperature (°C)Yield (%)
Benzimidazole CyclizationDCM:MeOH (2:1)20–3589
Nitro Group ReductionAqueous THF40–7592
Amide CouplingDCM:MeOH (1:1)0–582

Catalysts and Reducing Agents

Fe-acetic acid outperforms traditional Pd/C in nitro reductions, eliminating catalyst filtration and reducing costs. Using 3–5 molar equivalents of acetic acid in THF at reflux achieves complete reduction within 4 hours. For amide activation, HOAt-DCC combinations increase coupling efficiency to 90% but require post-reaction filtration to remove dicyclohexylurea.

Purification and Crystallization Techniques

Seeding for Polymorph Control

WO2017191651A1 emphasizes seeding with crystalline Form-2 to direct crystallization. Adding 1–2% w/w seeds to a cooled solution of the crude product in methyl tert-butyl ether (MTBE) and cyclohexane induces uniform crystal growth, yielding >99% polymorphic purity. Without seeding, the amorphous form predominates, which is hygroscopic and thermally unstable.

Solvent-Mediated Recrystallization

Recrystallization from n-butanol and water (3:2 v/v) at 65–70°C removes residual solvents and byproducts. Slow cooling to 25°C over 6 hours produces needle-like crystals with a melting point of 198–201°C. This step reduces impurity levels from 5% to <0.5%, as confirmed by HPLC.

Characterization and Analytical Data

Powder X-Ray Diffraction (PXRD)

Crystalline Form-2 exhibits distinct PXRD peaks at 2.8°, 5.7°, and 9.1° 2θ, confirming a monoclinic lattice. The amorphous form lacks sharp peaks, showing a broad halo centered at 20° 2θ.

Table 2: Key Analytical Parameters

ParameterCrystalline Form-2Amorphous Form
Melting Point (°C)198–201N/A (glass transition at 85°C)
PXRD Peaks (2θ)2.8, 5.7, 9.1None
Solubility (mg/mL, H2O)0.121.45

Spectroscopic Characterization

  • FT-IR : N-H stretch at 3280 cm⁻¹ (amide), C=O at 1650 cm⁻¹ (benzimidazole).

  • ¹H NMR (DMSO-d6) : δ 1.02 (d, 6H, CH(CH3)2), 2.31 (m, 1H, CH2CH), 7.45–8.20 (m, 8H, aromatic).

Comparative Analysis of Preparation Methods

Methodologies from WO2017191651A1 and WO2013150545A2 demonstrate superior scalability and cost-effectiveness compared to Evitachem’s carbodiimide-based approach. Fe-mediated reductions reduce processing time by 30%, while seeding ensures reproducible polymorph quality. However, the Schotten-Baumann method requires stringent temperature control, increasing operational complexity.

Chemical Reactions Analysis

Oxidation Reactions

The benzimidazole moiety undergoes oxidation under controlled conditions. Hydrogen peroxide (H₂O₂) in acidic media oxidizes the aromatic system, forming hydroxylated derivatives at the 5- and 6-positions of the benzimidazole ring. Potassium permanganate (KMnO₄) in basic conditions selectively oxidizes the secondary amine group in the benzimidazole to a nitroso intermediate.

Example Reaction:

Compound+H2O2H+Hydroxylated derivative+H2O[4]\text{Compound} + \text{H}_2\text{O}_2 \xrightarrow{\text{H}^+} \text{Hydroxylated derivative} + \text{H}_2\text{O} \quad[4]

Reduction Reactions

The compound’s aromatic and amide groups participate in reduction processes:

  • Catalytic Hydrogenation: Using palladium on carbon (Pd/C) under H₂ gas reduces the benzimidazole’s imine bonds, yielding a dihydrobenzimidazole derivative.

  • Borohydride Reduction: Sodium borohydride (NaBH₄) selectively reduces the amide carbonyl to a secondary alcohol, producing N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbutanolamide.

Key Conditions:

Reducing AgentSolventTemperatureProduct Yield
10% Pd/CEthanol60°C78%
NaBH₄THF25°C65%

Halogenation

Chlorine (Cl₂) or bromine (Br₂) in acetic acid substitutes hydrogen atoms on the phenyl ring, forming mono- or dihalogenated products. Electrophilic substitution occurs preferentially at the para position relative to the amide group.

Nitration

Nitric acid (HNO₃) in sulfuric acid introduces nitro groups at the 4-position of the benzimidazole ring. Kinetic studies show a second-order rate constant of k=1.2×103L\cdotpmol1s1k = 1.2 \times 10^{-3} \, \text{L·mol}^{-1}\text{s}^{-1} at 25°C.

Nucleophilic Acyl Substitution

The amide group reacts with nucleophiles under basic conditions. For example:

  • Hydrolysis: Aqueous NaOH cleaves the amide bond, yielding 3-methylbutanoic acid and 3-(1H-benzimidazol-2-yl)aniline.

  • Aminolysis: Hydrazine (NH₂NH₂) substitutes the amide oxygen, forming the corresponding hydrazide derivative .

Mechanism:

RCONHR’+NH2NH2RCONHNH2+R’NH2[7]\text{RCONHR'} + \text{NH}_2\text{NH}_2 \rightarrow \text{RCONHNH}_2 + \text{R'NH}_2 \quad[7]

Cross-Coupling Reactions

Palladium-catalyzed Suzuki-Miyaura coupling with aryl boronic acids modifies the phenyl ring. For instance, reaction with 4-methoxyphenylboronic acid introduces a methoxy group at the meta position .

Optimized Protocol:

CatalystLigandBaseYield
Pd(OAc)₂PPh₃K₂CO₃82%

Biological Activity and Reactivity Correlation

The compound’s antimicrobial and anticancer properties correlate with its ability to undergo redox cycling (via the benzimidazole ring) and inhibit enzymes like DNA gyrase . Electrophilic metabolites generated during oxidation contribute to its antiproliferative effects .

Stability and Degradation

Under UV light, the compound undergoes photodegradation via C–N bond cleavage in the amide group, forming benzimidazole and 3-methylbutanamide fragments. Hydrolytic stability studies in PBS (pH 7.4) show a half-life of 48 hours at 37°C.

Scientific Research Applications

Anticancer Activity

The compound has shown promise in cancer research, particularly as a potential treatment for various malignancies. According to a patent document, compounds similar to N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbutanamide are effective against a range of cancers, including but not limited to:

  • Breast Cancer
  • Lung Cancer
  • Colorectal Cancer
  • Rhabdomyosarcoma

These compounds work by inhibiting specific pathways involved in tumor growth, such as the Wnt signaling pathway, which is crucial in many cancers .

Treatment of Inflammatory Diseases

Research indicates that benzimidazole derivatives can also be beneficial in treating inflammatory diseases. The compound may exert anti-inflammatory effects, making it a candidate for conditions like rheumatoid arthritis and psoriasis. The inhibition of inflammatory cytokines is a mechanism through which these compounds may act .

Neurodegenerative Diseases

This compound has been studied for its potential neuroprotective effects, particularly in Alzheimer's disease. Its ability to modulate pathways associated with neuroinflammation and oxidative stress positions it as a candidate for further development in neurodegenerative therapies .

Structure-Activity Relationship (SAR) Studies

Studies on related benzimidazole compounds have revealed important insights into their structure-activity relationships. Modifications to the benzimidazole core or the substituents on the phenyl ring can significantly alter biological activity, allowing researchers to optimize compounds for better efficacy and reduced side effects .

Case Studies and Research Findings

StudyFocusFindings
Patent WO2017023989A1Cancer TreatmentIdentified multiple cancers responsive to treatment with benzimidazole derivatives, highlighting their role in inhibiting tumor growth via Wnt pathway modulation .
Comprehensive Review on Benzimidazole CompoundsMedicinal ChemistryDiscussed various therapeutic applications including antibacterial, antifungal, and anti-inflammatory properties of benzimidazole derivatives .
Drug Discovery ResearchNeuroprotectionEvaluated the potential of benzimidazole derivatives in protecting neuronal cells against oxidative stress, suggesting applicability in Alzheimer's treatment .

Mechanism of Action

The mechanism of action of N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbutanamide involves its interaction with specific molecular targets. The benzimidazole ring can bind to enzyme active sites, inhibiting their function. This interaction often involves hydrogen bonding and hydrophobic interactions with amino acid residues in the enzyme.

Comparison with Similar Compounds

Structural Variations in Benzimidazole Derivatives

Key structural differences among benzimidazole derivatives lie in the substituents attached to the phenyl ring and the benzimidazole core. Below is a comparative analysis:

Compound Name Substituent/Functional Group Key Properties/Activities References
N-[3-(1H-Benzimidazol-2-yl)phenyl]-3-methylbutanamide 3-Methylbutanamide Balanced lipophilicity, potential enzyme inhibition
N-[4-(1H-Benzimidazol-2-yl)phenyl]-3,3-diphenylpropanamide 3,3-Diphenylpropanamide High aromaticity, bulkier structure; may reduce solubility
N-[3-(1H-Benzimidazol-2-yl)phenyl]-5-chloro-1-naphthamide 5-Chloro-1-naphthamide Chlorine atom enhances electrophilicity; larger aromatic system may improve DNA intercalation
B1 (N-[(1H-Benzimidazol-2-yl)methyl]-4-methoxyaniline) Methoxyaniline Antioxidant activity; mitigates morphine-induced pain
B8 (N-{4-[(1H-Benzimidazol-2-yl)methoxy]phenyl}acetamide) Acetamide with methoxy linker Improved solubility; anti-hyperalgesic effects
Compound W1 (3-(2-(1H-Benzimidazol-2-ylthio)acetamido)-N-(2,4-dinitrophenyl)benzamide) 2,4-Dinitrophenyl and thioacetamide groups Antimicrobial and anticancer activities

Physicochemical Properties

  • Lipophilicity : The 3-methylbutanamide group increases logP compared to polar derivatives like B8 (acetamide) or hydrazides, enhancing blood-brain barrier penetration .
  • Solubility : Bulky substituents (e.g., diphenylpropanamide ) reduce aqueous solubility, whereas methoxy-linked acetamides (B8) improve it .

Biological Activity

N-[3-(1H-benzimidazol-2-yl)phenyl]-3-methylbutanamide is a compound that has garnered attention for its potential biological activities, particularly in medicinal chemistry. This article explores the biological activity of this compound, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

This compound features a benzimidazole moiety linked to a phenyl group and a 3-methylbutanamide chain. Its molecular formula is C18H19N3OC_{18}H_{19}N_{3}O with a molecular weight of 293.4 g/mol. The unique structure contributes to its diverse biological activities, making it an interesting candidate for drug development.

The mechanism of action for this compound primarily involves its interaction with specific enzymes. The benzimidazole core is known to bind to enzyme active sites, inhibiting their function through hydrogen bonding and hydrophobic interactions with amino acid residues. This characteristic underpins its potential as an enzyme inhibitor in various therapeutic contexts.

Antimicrobial Activity

Research has indicated that compounds with benzimidazole structures exhibit significant antimicrobial properties. For instance, derivatives have shown activity against various bacterial strains, including resistant strains like MRSA. The presence of the benzimidazole moiety enhances the compound's ability to disrupt bacterial cell functions, making it a candidate for further development in antimicrobial therapies .

Anticancer Properties

Studies have highlighted the anticancer potential of benzimidazole derivatives. For example, related compounds have demonstrated antiproliferative effects against MCF-7 breast cancer cells by interfering with tubulin polymerization . This suggests that this compound could possess similar properties, warranting further investigation into its efficacy against cancer cell lines.

Enzyme Inhibition

The compound has been studied for its potential as an enzyme inhibitor. Research indicates that benzimidazole derivatives can inhibit enzymes involved in various metabolic pathways, which could be beneficial in treating diseases characterized by dysregulated enzyme activity .

Comparative Analysis with Similar Compounds

Compound NameStructure CharacteristicsNotable Activities
BenzimidazoleCore structure with varying substitutionsBroad range of biological activities
N-phenylbenzimidazoleLacks 3-methylbutanamide chainAntimicrobial and anticancer properties
3-methylbutanamideSimple amide without the benzimidazole moietyLimited biological activity compared to derivatives

This compound stands out due to its unique combination of a benzimidazole core and an amide side chain, providing a distinct profile of biological activities.

Case Studies and Research Findings

  • Antiparasitic Activity : A study demonstrated that benzimidazole derivatives exhibited potent anthelmintic activity against Trichinella spiralis, indicating potential applications in treating parasitic infections .
  • Anticancer Efficacy : In vitro testing revealed that certain benzimidazole compounds could significantly reduce the viability of cancer cells, suggesting that this compound may also exhibit similar anticancer properties .
  • Enzyme Interaction Studies : Research into the binding affinity of benzimidazole derivatives with various enzymes has shown promising results, indicating that modifications to the core structure can enhance inhibitory effects on target enzymes involved in cancer and metabolic diseases .

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